Salt Form Selection: Hydrochloride vs. Sodium for Industrial Manufacturing
The selection of ceftiofur hydrochloride over its sodium salt counterpart is driven by significant differences in manufacturing practicality and product stability. While both salts exhibit similar antibacterial activity, the hydrochloride form offers superior physicochemical properties for formulation. The amorphous nature of ceftiofur sodium creates challenges in purification and solid-handling during manufacturing, leading to a less desirable product profile [1]. In contrast, ceftiofur hydrochloride can be obtained as a crystalline solid, which is easier to purify, handle, and formulate into stable suspensions [1]. This directly translates to a finished product with a shelf-life of over two years, compared to the more complex and costly freeze-dried powder required for the sodium salt [2].
| Evidence Dimension | Manufacturability and Formulation Stability |
|---|---|
| Target Compound Data | Crystalline solid, stable suspension formulation with >2 years shelf-life. |
| Comparator Or Baseline | Ceftiofur sodium salt: Amorphous solid, unstable, requires complex freeze-dried powder formulation. |
| Quantified Difference | Qualitative but stark: crystalline vs. amorphous; stable suspension vs. complex lyophilized powder. |
| Conditions | Patent literature and manufacturing process descriptions. |
Why This Matters
Procurement of ceftiofur hydrochloride ensures a more robust, easier-to-handle, and cost-effective starting material for formulating veterinary drug products compared to the sodium salt.
- [1] Kim YS, et al. Controlled release of antibiotic salts from an implant. U.S. Patent No. 5,079,007. 1992. View Source
- [2] Zhu Z, Xia X, Liu T. A preparation method of ceftiofur hydrochloride. Chinese Patent CN103145737A. 2013. View Source
